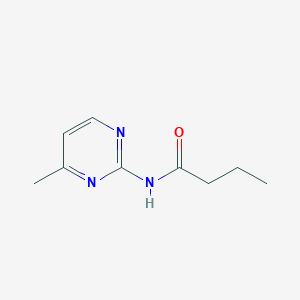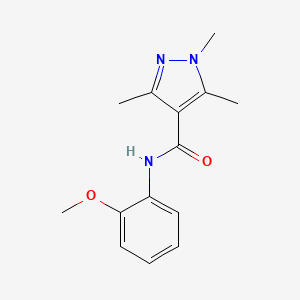
N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, also known as MTPC, is a synthetic compound that belongs to the class of pyrazoles. It has gained significant attention in recent years due to its potential applications in scientific research. MTPC is known to exhibit various biochemical and physiological effects, making it a promising candidate for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cell growth and proliferation. N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has also been found to scavenge free radicals and protect cells from oxidative damage. Additionally, N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is also relatively stable and can be stored for extended periods without degradation. However, N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide. One potential area of research is the development of N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide-based drugs for cancer therapy. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide and its potential applications in the treatment of other diseases, such as inflammation and oxidative stress. Furthermore, the development of more efficient synthesis methods for N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide could facilitate its use in scientific research.
Méthodes De Synthèse
The synthesis of N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves the reaction of 2-methoxybenzoyl chloride with 1,3,5-trimethylpyrazole-4-carboxylic acid in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide.
Applications De Recherche Scientifique
N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-13(10(2)17(3)16-9)14(18)15-11-7-5-6-8-12(11)19-4/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYISHZSNWFDQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



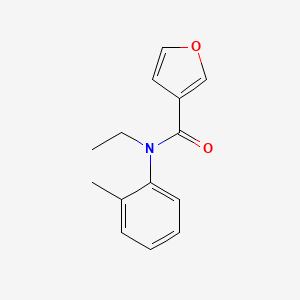
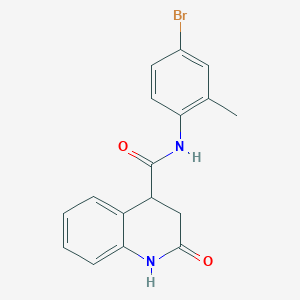
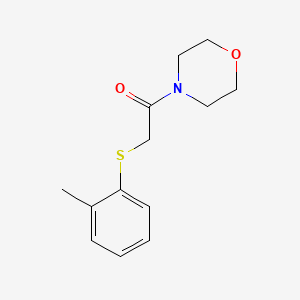
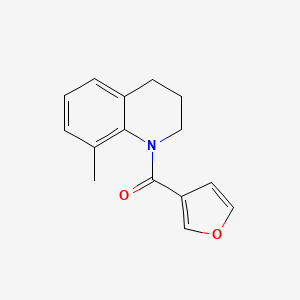
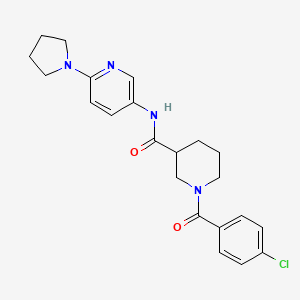
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7505989.png)
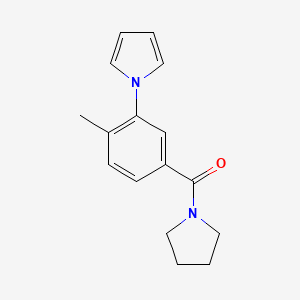
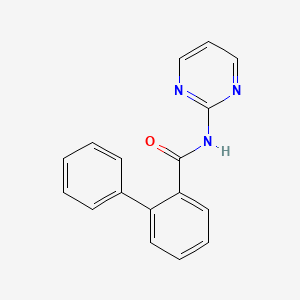
![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7506016.png)
